2,3-Dimethylfuran

描述

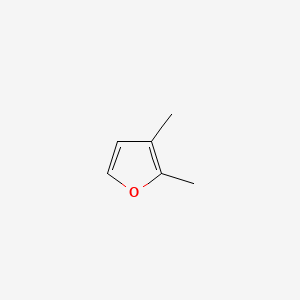

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSKXQVRKZTKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027759 | |

| Record name | 2,3-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-89-9, 28802-49-5 | |

| Record name | Furan, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformational Dynamics Research

Spectroscopic Probes of Molecular Architecture

Spectroscopic methods are fundamental to understanding the three-dimensional structure and internal motions of molecules. For 2,3-Dimethylfuran (B88355), techniques such as microwave, infrared, Raman, and nuclear magnetic resonance spectroscopy have been pivotal in characterizing its distinct structural and dynamic properties.

Microwave Spectroscopy Investigations of this compound

Microwave spectroscopy provides high-resolution data on the rotational energy levels of molecules in the gas phase, allowing for precise determination of molecular geometry and internal dynamics. Investigations using Fourier-transform microwave spectrometers have been particularly revealing for this compound. rsc.org The presence of two inequivalent methyl internal rotors on the furan (B31954) ring causes the splitting of each rotational transition into five distinct torsional species. rsc.orgrsc.orgrsc.org

Detailed analysis of the microwave spectrum of this compound involved the assignment and fitting of a significant number of transitions. A total of 337 torsional transitions were assigned and subjected to a global fit using the XIAM program, achieving a standard deviation of 7.1 kHz, which is close to the experimental accuracy. rsc.org This comprehensive analysis allowed for the precise deduction of the molecule's rotational constants and other significant geometry and internal rotation parameters. rsc.orgrsc.orgrsc.org

Table 1: Determined Molecular Parameters for this compound

| Parameter | Description | Status |

|---|---|---|

| Rotational Constants (A, B, C) | Constants related to the molecule's moments of inertia. | Determined from a global fit of 337 torsional transitions. rsc.org |

| Centrifugal Distortion Constants | Corrections for the non-rigidity of the molecule at higher rotational speeds. | Deduced from the spectral fit. dntb.gov.ua |

| Number of Fitted Transitions | The total count of spectral lines used in the analysis. | 337. rsc.orgrsc.org |

A key finding from the microwave spectroscopy of this compound is the characterization of the energy barriers hindering the internal rotation (torsion) of its two methyl groups. The barriers for the ortho-methyl (at position 2) and meta-methyl (at position 3) rotors were determined with high precision. rsc.orgrsc.org Surprisingly, these barriers are significantly lower than those found in furan derivatives with single, non-adjacent methyl groups, such as 2-methylfuran (B129897) and 3-methylfuran (B129892). rsc.orgrsc.orgrsc.org This reduction in the rotational barrier, despite the proximity of the two methyl groups, suggests that electrostatic effects play a more dominant role than steric hindrance in this molecule. rsc.orgrsc.orgrsc.org

Table 2: Experimental Barriers to Methyl Internal Rotation (V₃)

| Compound | Methyl Group Position | Barrier Height (cm⁻¹) |

|---|---|---|

| This compound | 2-methyl | 298.274(12). rsc.orgrsc.org |

| This compound | 3-methyl | 237.6891(47). rsc.orgrsc.org |

| 2-Methylfuran | 2-methyl | 412.9. rsc.orgrsc.org |

Nuclear quadrupole coupling arises when a nucleus with a non-spherical charge distribution (a quadrupole moment) interacts with the local electric field gradient within a molecule. This interaction causes further splitting in rotational spectra. The primary nuclei that give rise to this effect in organic molecules include ¹⁴N, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. The compound this compound consists of carbon, hydrogen, and oxygen atoms (¹²C, ¹H, ¹⁶O), none of which possess a nuclear quadrupole moment. Therefore, its microwave spectrum does not exhibit hyperfine splitting from nuclear quadrupole coupling, and this type of analysis is not applicable to the parent isotopologue of this molecule. dntb.gov.uaresearchgate.net

Infrared and Raman Spectroscopic Characterization Methodologies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. These methods are used to identify functional groups and confirm molecular structures.

Experimental IR and Raman spectra for this compound have been recorded. nih.gov Attenuated Total Reflectance (ATR) IR spectra have been obtained using instruments such as the Bruker Tensor 27 FT-IR, while FT-Raman spectra have been collected with spectrometers like the Bruker MultiRAM. nih.gov Theoretical studies on related furan derivatives show that these spectra are analyzed to assign specific vibrational modes, such as the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups and the furan ring, as well as the characteristic stretching vibrations of the ring's C-C and C=C bonds. globalresearchonline.net This characterization provides confirmatory data for the molecular structure established by other methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms. The ¹³C NMR spectrum of this compound, for which experimental data exists, is expected to show distinct signals for each chemically non-equivalent carbon atom. nih.gov The unique electronic environments of the carbons in the furan ring and the two methyl groups result in different chemical shifts, allowing for the unambiguous assignment of the molecular structure. This analytical application is crucial for verifying the identity and purity of the compound.

Mass Spectrometric Approaches to Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds like this compound. In gas chromatography-mass spectrometry (GC-MS) analysis, this compound can be effectively separated from its isomers, such as 2,5-dimethylfuran (B142691), allowing for its specific detection and characterization. mdpi.comresearchgate.netnih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (96.13 g/mol ).

While a detailed fragmentation pattern for this compound is not extensively documented in the reviewed literature, the fragmentation of its isomer, 2,5-dimethylfuran, has been studied and provides a strong basis for predicting its behavior. aip.org Under electron impact, the parent ion of 2,5-dimethylfuran (C₆H₈O⁺) is the most abundant ion at low electron energies. aip.org As the energy increases, fragmentation occurs, leading to several key product ions. aip.org

Common fragmentation pathways for alkylated furans involve the loss of a hydrogen atom, a methyl group, or the cleavage of the furan ring. For 2,5-dimethylfuran, the major fragment ions observed are C₆H₇O⁺ (loss of H), C₅H₅O⁺ (loss of CH₃), C₄H₅⁺, and C₂H₃O⁺. aip.org It is highly probable that this compound follows similar fragmentation pathways, including the loss of a hydrogen atom to form a C₆H₇O⁺ ion and the loss of a methyl group to form a C₅H₅O⁺ ion. The furan ring itself can also undergo cleavage, leading to smaller fragment ions.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry (based on 2,5-dimethylfuran data)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Likely Neutral Loss |

| 96 | [C₆H₈O]⁺• | None (Molecular Ion) |

| 95 | [C₆H₇O]⁺ | H• |

| 81 | [C₅H₅O]⁺ | CH₃• |

| 67 | [C₄H₃O]⁺ | CO + H₂ |

| 53 | [C₄H₅]⁺ | CO + H |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | C₄H₅• or C₃H₅O• |

This table is predictive and based on the fragmentation of the closely related isomer, 2,5-dimethylfuran.

Theoretical and Computational Elucidation of Molecular Structure

Computational chemistry offers a powerful lens through which to examine the molecular structure and dynamics of this compound at a level of detail that is often inaccessible through experimentation alone.

Quantum chemical calculations have been employed to determine the optimized geometric parameters of this compound. A notable study utilized the B3LYP-D3BJ/6-311++G(d,p) level of theory to achieve accurate optimized geometry, which was crucial in guiding the assignment of the molecule's microwave spectrum. These calculations provide precise bond lengths and angles, defining the fundamental architecture of the molecule.

The presence of two adjacent methyl groups in this compound raises questions about their rotational freedom and the energetic barriers associated with this motion. Microwave spectroscopy studies, supported by quantum chemical calculations, have investigated the internal rotation of these two inequivalent methyl groups. mdpi.com The analysis revealed that the rotation of each methyl group causes a splitting of the rotational transitions into multiple torsional species. mdpi.com

A surprising finding from this research was the significant reduction in the torsional barriers for the methyl groups in this compound compared to their counterparts in 2-methylfuran and 3-methylfuran. The barriers to internal rotation for the ortho- and meta-methyl rotors were experimentally determined to be 298.274(12) cm⁻¹ and 237.6891(47) cm⁻¹, respectively. mdpi.com These values are substantially lower than the barriers in the non-sterically hindered 2-methylfuran (412.9 cm⁻¹) and 3-methylfuran (380.5 cm⁻¹). mdpi.com

Table 2: Experimental Torsional Barriers of Methyl Groups in Dimethylfuran and Related Compounds

| Molecule | Methyl Group Position | Torsional Barrier (cm⁻¹) |

| This compound | ortho | 298.274(12) |

| meta | 237.6891(47) | |

| 2-Methylfuran | - | 412.9 |

| 3-Methylfuran | - | 380.5 |

The unexpected lowering of the rotational barriers for the methyl groups in this compound suggests that simple steric hindrance is not the dominant factor. Instead, electronic effects appear to play a crucial role. mdpi.com Theoretical analysis indicates that electrostatic interactions are the primary driver for this reduction in the torsional barriers. mdpi.com This highlights a complex interplay between the electronic structure of the furan ring and the attached methyl groups, where electronic repulsions or attractions modify the energetic landscape of methyl rotation.

To ensure the accuracy of theoretical predictions, computational methods are often benchmarked against experimental data. In the study of this compound's microwave spectrum, various levels of theory were compared. It was found that the MP2/6-31G(d,p) level of theory was particularly helpful in guiding the assignment of the microwave spectral data for methylfuran derivatives. mdpi.com This process of benchmarking is essential for validating the computational models and ensuring their predictive power for related molecules.

Synthetic Methodologies and Catalysis Research

Catalytic Strategies for 2,3-Dimethylfuran (B88355) Synthesis

Catalytic approaches, particularly those employing transition metals, have emerged as powerful tools for the synthesis of furan (B31954) derivatives, including this compound. These methods often proceed under mild conditions with high atom economy.

Cycloisomerization reactions, where a linear substrate is converted into a cyclic isomer, represent a highly efficient strategy for furan ring formation. Palladium and ruthenium complexes have proven to be particularly effective catalysts for these transformations.

Palladium(II) complexes have been successfully employed as catalysts for the cycloisomerization of (Z)-3-methylpent-2-en-4-yn-1-ol to yield this compound. acs.orgnih.govrsc.orgsigmaaldrich.comtandfonline.com The efficiency of these catalytic systems can be influenced by the choice of ligands and reaction conditions. For instance, palladium(II) complexes containing N-phosphorylated iminophosphorane-phosphine ligands have been studied for this reaction. acs.orgnih.govrsc.org The catalytic activity of these complexes demonstrates the potential for fine-tuning the reaction through ligand design. acs.org

Research has shown that various palladium catalysts can promote the synthesis of functionalized furans. For example, PdCl₂(CH₃CN)₂ has been identified as a highly efficient catalyst for the synthesis of functionalized furans, achieving high yields in short reaction times compared to other palladium sources like Pd(OAc)₂ and Pd(acac)₂. mdpi.com The choice of solvent also plays a critical role, with dioxane often being an effective medium for these reactions. mdpi.com

Table 1: Palladium(II) Catalyzed Synthesis of this compound

| Catalyst Precursor | Ligand(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

[PdCl₂(COD)] |

Ph₂PCH₂P{=NP(=O)(OEt)₂}Ph₂ |

Neat | RT | - | - | acs.orgnih.gov |

[PdCl₂(COD)] |

Ph₂PCH₂P{=NP(=O)(OPh)₂}Ph₂ |

Neat | RT | - | - | acs.orgnih.gov |

PdCl₂(CH₃CN)₂ |

None | Dioxane | 80 | 2 | 94* | mdpi.com |

Pd(OAc)₂ |

None | Dioxane | 80 | 6 | 80* | mdpi.com |

Pd(acac)₂ |

None | Dioxane | 80 | 6 | 63* | mdpi.com |

***Note:** Yields are for a representative functionalized furan synthesis and not specifically this compound, but illustrate catalyst efficiency.*

Ruthenium(II) complexes have also emerged as effective catalysts for the synthesis of furans, including this compound, through various annulation and cycloisomerization pathways. sci-hub.sedergipark.org.tracs.org For instance, ruthenium(II) complexes of the type [RuCl₂(η⁶-arene)L], where L is a benzimidazole (B57391) derivative, have been shown to catalyze the intramolecular cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol to this compound. sci-hub.se The catalytic activity is influenced by the nature of the benzazole ligand. sci-hub.se

Furthermore, ruthenium catalysts such as TpRuPPh₃(CH₃CN)₂Cl have been used for the cyclization of epoxyalkynes to furans. acs.orgacs.orgnih.gov These reactions often proceed efficiently with low catalyst loadings. acs.orgacs.orgnih.gov Ruthenium-catalyzed oxidative annulation reactions of ynamides have also been developed for the synthesis of polysubstituted furans, demonstrating the versatility of ruthenium in furan synthesis. rsc.orgrsc.org

Table 2: Ruthenium(II) Catalyzed Synthesis of this compound and Related Furans

| Catalyst Precursor | Ligand(s) | Substrate | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

[RuCl₂(η⁶-p-cymene)]₂ |

Benzimidazole derivatives | (Z)-3-methylpent-2-en-4-yn-1-ol | This compound | Up to 98 | sci-hub.se |

[RuCl₂(η⁶-C₆Me₆)]₂ |

Benzimidazole derivatives | (Z)-3-methylpent-2-en-4-yn-1-ol | This compound | High | sci-hub.se |

TpRuPPh₃(CH₃CN)₂Cl |

PPh₃, Tp | Epoxyalkynes | Functionalized furans | 67-91 | acs.orgacs.orgnih.gov |

[RuCl₂(p-cymene)]₂ |

None | 3-(Phenylethynyl)oxazolidin-2-ones | Polysubstituted furans | 66-83 | rsc.org |

The design of ligands is a crucial aspect of transition metal catalysis, as they can significantly influence the reactivity, selectivity, and stability of the catalyst. In the synthesis of furans, the electronic and steric properties of ligands play a pivotal role.

For palladium-catalyzed furan synthesis, the use of phosphine (B1218219) ligands is common. chinesechemsoc.orgscielo.org.mx For example, in the synthesis of functionalized glycals, tri(2-furyl)phosphine (B125338) (TFP) was found to be a superior ligand compared to others like triphenylphosphine. chinesechemsoc.org The choice of ligand can affect the outcome of the reaction and suppress side reactions. chinesechemsoc.org In the synthesis of this compound using palladium(II) complexes with N-phosphorylated iminophosphorane-phosphine ligands, the nature of the ligand framework is critical for catalytic activity. acs.orgnih.gov

In ruthenium-catalyzed reactions, a variety of ligands have been explored. For the synthesis of this compound, benzimidazole, benzothiazole, and benzoxazole (B165842) ligands have been used with ruthenium(II) arene complexes, with benzimidazole ligands showing the highest activity. sci-hub.se The electronic properties of these N-heterocyclic ligands are key to the catalytic efficiency. The use of σ-donor ligands has been observed to increase the activity of ruthenium nanoparticles in hydrogenation reactions, while π-acceptor ligands have the opposite effect. rsc.org

Understanding the reaction mechanism is essential for optimizing catalytic processes and developing new catalysts. For the transition metal-catalyzed synthesis of furans, several mechanistic pathways have been proposed.

In palladium-catalyzed cycloisomerizations, a common mechanistic proposal involves the coordination of the palladium(II) center to the alkyne moiety of the substrate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the activated alkyne, leading to the formation of a vinylpalladium intermediate. Subsequent protonolysis or reductive elimination then furnishes the furan ring and regenerates the active catalyst. hud.ac.uk An alternative mechanism in the oxidative cyclization of α-allyl-β-diketones suggests the activation of the alkene by Pd(II), followed by intramolecular attack by the enolic oxygen. hud.ac.uk

For ruthenium-catalyzed furan synthesis from epoxyalkynes, a mechanism involving a ruthenium-vinylidene intermediate has been suggested, supported by deuterium (B1214612) labeling experiments. acs.orgacs.orgnih.gov In the case of ruthenium-catalyzed oxidative annulation of ynamides, the proposed mechanism involves the generation of a ruthenium intermediate, coordination and insertion of the alkyne, intramolecular C-H activation, and finally reductive elimination to form the furan product and regenerate the catalyst. rsc.org

Transition Metal-Mediated Cycloisomerization Reactions

Conventional and Advanced Synthetic Routes to this compound

Besides catalytic methods, conventional synthetic routes to this compound have been established. One of the most common methods is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. uomustansiriyah.edu.iqmdpi.com For the synthesis of this compound, the required precursor would be 3-methyl-2,5-hexanedione. The Paal-Knorr reaction is a robust and widely used method for the synthesis of furans, pyrroles, and thiophenes. uomustansiriyah.edu.iq

Another established method for producing this compound is the thermal cyclization of (Z)-3-methyl-2-penten-4-yn-1-ol. sigmaaldrich.com This method has been developed into a large-scale laboratory procedure. dergipark.org.tr Additionally, this compound can be synthesized through the reaction of 2,3-dimethyl-2,3-dihydrofuran with a catalyst like palladium on carbon. ontosight.ai

More advanced routes include the indirect alkylation of 2,5-dimethylfuran (B142691) to produce 3-alkyl-2,5-dimethylfuran derivatives. thieme-connect.comum.edu.mt This involves a tandem Michael addition/elimination reaction followed by a Paal-Knorr reaction. thieme-connect.comum.edu.mt

Thermal Cyclization Procedures

The thermal cyclization of (Z)-3-methyl-2-penten-4-yn-1-ol is a prominent method for the synthesis of this compound. tandfonline.comtandfonline.com This procedure is noted for its efficiency and capability for multigram scale production. tandfonline.comtandfonline.com In a laboratory setting, this method can yield up to 1000 grams of this compound per hour through repeated cycles. tandfonline.comtandfonline.com The process involves the thermal rearrangement of the starting material, (Z)-3-methyl-2-penten-4-yn-1-ol, which cyclizes to form the furan ring. This intramolecular cyclization is often facilitated by the geometry of the Z-isomer. An industrial synthesis of 3-methyl-2-penten-4-yn-1-ol, a key intermediate in vitamin A synthesis, was found to produce this compound as a side-product. tandfonline.com Attempts to isomerize the E/Z mixture of the starting material to the desired Z-isomer in acidic media with metal cations resulted in a vigorous exothermic reaction that produced this compound in a 92% yield. tandfonline.com For laboratory preparations, the raw product is typically collected and distilled using a Vigreux column. tandfonline.com To ensure stability, the distilled this compound is often treated with hydroquinone (B1673460) and sodium sulfite (B76179) and stored in the dark at room temperature, where it can remain stable for at least a year. tandfonline.com

Catalysis research has also explored enhancing this cyclization. Ruthenium(II) complexes, specifically of the type [RuCl2(η6-arene)L], have been investigated for their catalytic activity in the intramolecular cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. researchgate.net Among these, benzimidazole complexes demonstrated the highest activity. researchgate.net Other transition metals, such as palladium, have also been utilized in catalytic systems to facilitate the synthesis of this compound from the same precursor. tandfonline.com

Reformatsky-Based Approaches for Furan Ring Construction

The Reformatsky reaction offers an alternative pathway for constructing the furan ring system, leading to precursors of this compound. A notable application involves the reaction of 3-hydroxy-2-butanone with ethyl 2-bromopropionate and granulated zinc in ether. This sequence yields a mixture of ethyl 4-acetyloxy-3-hydroxy-2,3-dimethylbutyrate and 4-hydroxy-3,4-dimethyl-dihydro-furan-2-one. tandfonline.com Refluxing this mixture in toluene (B28343) with p-toluenesulfonic acid and anhydrous magnesium sulfate (B86663) as a drying agent leads to the formation of 2,3-dimethyl-2-butenolide. tandfonline.com This butenolide is a key intermediate that can be subsequently reduced to afford 3,4-dimethylfuran. tandfonline.com

The general principle of the Reformatsky reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a carbonyl compound. koreascience.kr While traditionally employing zinc, other metals like indium have been used in sonochemical Reformatsky reactions to produce β-hydroxy esters in good to excellent yields under mild conditions. koreascience.kr Recent advancements have also explored iridium-catalyzed reductive Reformatsky reactions for the synthesis of α,α-difluoro-β-amino amides, showcasing the versatility of this reaction type. rsc.orgacs.org

Multigram Scale Preparation Methodologies

The demand for this compound as an intermediate in various syntheses has driven the development of methodologies suitable for multigram scale production. The previously mentioned thermal cyclization of (Z)-3-methyl-2-penten-4-yn-1-ol is a prime example of a scalable laboratory procedure, capable of producing kilogram quantities in a short period. tandfonline.comtandfonline.com This method's efficiency stems from the highly exothermic nature of the cyclization reaction. tandfonline.com

Another approach amenable to large-scale synthesis involves a multi-step sequence starting from the commercially available ethyl 2-methylacetoacetate. tandfonline.com This process includes ketalization, reduction, oxidation, a Darzens condensation, and finally cyclization and hydrolysis to yield 4,5-dimethyl-2-furoic acid, which can be a precursor to this compound via decarboxylation. tandfonline.com This method is advantageous as it avoids chromatographic or distillative purifications, making it suitable for producing multigram quantities. tandfonline.com

The synthesis of related furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), has also been scaled up to multigram levels. acs.orgunive.it For instance, reacting D-fructose with an acidic resin in a biphasic system can produce HMF in high yields on a 40-gram scale. unive.it Such scalable methods for furan synthesis highlight the industrial importance of this class of compounds.

Derivatization Strategies for this compound Functionalization

Once synthesized, this compound serves as a versatile platform for further chemical modifications. Its derivatization allows for the introduction of various functional groups, expanding its utility in organic synthesis.

Research on Formylation Reactions

Formylation introduces a formyl group (-CHO) onto the furan ring. Research has described the formylation of this compound. tandfonline.comtandfonline.com A common method for formylating furans is the Vilsmeier-Haack reaction, which typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). researchgate.net While specific details on the formylation of this compound are part of broader synthetic routes, the general reactivity of furans towards electrophilic substitution like formylation is well-established. researchgate.net For instance, the formylation of indole, a related heterocycle, using phosphorus oxychloride in excess dimethylformamide has been optimized to achieve high yields. researchgate.net

Studies on Acetylation Pathways

Acetylation involves the introduction of an acetyl group (-COCH3) onto the furan ring. Studies have been conducted on the acetylation of this compound. tandfonline.comtandfonline.com The product of this reaction, an acetylated dimethylfuran, is a subject of interest in various fields. For example, 3-acetyl-2,5-dimethylfuran (B1664592) is a known flavoring agent. who.intnih.gov The position of the acetyl group is crucial, as different isomers will have different properties and applications. The synthesis of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one has been achieved through the aerobic oxidation of 2,4-pentanedione mediated by manganese(III) acetate. mdpi.com

Oxidation Reaction Investigations

The oxidation of this compound has been investigated to understand its atmospheric chemistry and to synthesize valuable oxygenated products. Gas-phase reactions with hydroxyl (OH) radicals in the presence of nitrogen monoxide (NO) have been studied. acs.org These reactions lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. acs.org Specifically, the reaction of OH radicals with this compound yields CH3C(O)C(CH3)=CHCHO with a molar yield of 8 ± 2%. acs.org

Oxidation with other agents has also been explored. For example, the oxidation of 2,5-dimethylfuran with O(3P) atoms has been studied using synchrotron photoionization, revealing two main reaction pathways: O(3P) addition and hydrogen abstraction. usfca.edu Similarly, the oxidation of 2,5-dimethylfuran by ozone (O3) has been investigated to understand its contribution to the chemistry of biomass burning plumes. rsc.orgrsc.org

Chemical Reactivity and Reaction Mechanism Research

Gas-Phase Reactions of 2,3-Dimethylfuran (B88355) with Atmospheric Species

The atmospheric fate of this compound, like other volatile organic compounds, is primarily dictated by its gas-phase reactions with key atmospheric oxidants. These reactions transform the parent molecule into various smaller, often oxygenated, products and play a role in atmospheric chemical cycles, such as ozone and secondary organic aerosol formation.

Kinetics and Mechanisms of Reactions with Hydroxyl (OH) Radicals

The reaction with the hydroxyl (OH) radical is a dominant daytime degradation pathway for this compound. Experimental studies using the relative rate method have determined the rate constant for this reaction. At approximately 296 K, the rate constant (kOH) is (12.6 ± 0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

The reaction mechanism is understood to proceed primarily through the electrophilic addition of the OH radical to the furan (B31954) ring, which is rich in electrons. nih.gov Computational studies indicate that the addition can occur at either the C2 or C5 positions of the furan ring, leading to the formation of a chemically activated OH-adduct. whiterose.ac.uk This energized adduct can then follow two main pathways: it can be stabilized by collision with other molecules or it can undergo unimolecular isomerization, which typically involves the opening of the furan ring. nih.govwhiterose.ac.uk The ring-opening pathway leads to the formation of unsaturated 1,4-dicarbonyl compounds. nih.govacs.org

Investigations of Reactions with Nitrate (B79036) (NO3) Radicals

During the nighttime, the primary atmospheric oxidant is the nitrate (NO3) radical. The reaction with NO3 is a significant sink for many unsaturated organic compounds, including furans. For this compound, the gas-phase rate constant (kNO3) has been determined to be (5.83 ± 0.46) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This high reactivity suggests that the reaction with NO3 radicals is a major removal process for this compound during the night. rsc.org

The mechanism for the reaction between furans and the NO3 radical is generally believed to involve the electrophilic addition of NO3 to the double bonds of the furan ring. While specific product studies for this compound are not extensively detailed in the literature, studies on the isomer 2,5-dimethylfuran (B142691) show that the reaction can proceed via both NO3 addition to the ring and hydrogen abstraction from the methyl groups. univ-littoral.fr This leads to the formation of products such as 3-hexene-2,5-dione and 5-methyl-2-furaldehyde, respectively. univ-littoral.fr

Oxidation Studies with Ground State Atomic Oxygen (O(³P))

Ground state atomic oxygen, O(³P), is another reactive species present in the atmosphere and in combustion environments. While a thesis has reported on the investigation of the reaction between this compound and O(³P), detailed kinetic and product data are not widely published. usfca.edu

However, extensive studies on the isomer 2,5-dimethylfuran provide insight into the likely reaction mechanisms. These studies, combining experimental work with synchrotron photoionization and theoretical calculations, show that the reaction proceeds through two main pathways: O(³P) addition to the C=C double bonds and hydrogen abstraction from the methyl groups. nih.gov The addition pathway is generally more favorable and leads to the formation of a triplet diradical intermediate, which can then rearrange or fragment to form a variety of products. nih.gov

Table 1: Rate Coefficients for the Gas-Phase Reactions of this compound with Atmospheric Species at ~296 K

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

| OH Radical | (12.6 ± 0.4) x 10⁻¹¹ |

| NO₃ Radical | (5.83 ± 0.46) x 10⁻¹¹ |

| O(³P) Atom | Data not available |

Identification and Quantification of Reaction Products

Experimental studies have identified and quantified the products formed from the OH radical-initiated oxidation of this compound in the presence of nitric oxide (NO). The primary ring-opening product is the unsaturated 1,4-dicarbonyl, 3-methyl-4-oxo-2-pentenal, which has been observed with a molar yield of 8 ± 2%. acs.orgresearchgate.net Other smaller carbonyl products identified include glyoxal, methylglyoxal, and biacetyl. acs.org A hydroxycarbonyl (B1239141) compound, likely glycolaldehyde, was also detected. acs.org

Detailed product studies for the reactions of this compound with NO3 and O(³P) are limited. However, for the isomeric 2,5-dimethylfuran, the reaction with NO3 yields products from both addition (3-hexene-2,5-dione) and H-abstraction (5-methyl-2-furaldehyde). univ-littoral.fr Similarly, the O(³P) reaction with 2,5-dimethylfuran has been shown to produce a range of products including propyne, acetaldehyde, methylglyoxal, and 3-penten-2-one. nih.gov

Table 2: Identified Products from the Gas-Phase Reaction of this compound with OH Radicals

| Product | Chemical Formula | Molar Yield (%) |

| 3-Methyl-4-oxo-2-pentenal | C₆H₈O₂ | 8 ± 2 acs.orgresearchgate.net |

| Glyoxal | C₂H₂O₂ | Identified, not quantified acs.org |

| Methylglyoxal | C₃H₄O₂ | Identified, not quantified acs.org |

| Biacetyl (2,3-Butanedione) | C₄H₆O₂ | Identified, not quantified acs.org |

| Glycolaldehyde | C₂H₄O₂ | Tentatively identified acs.org |

Computational Studies of Reaction Mechanisms

Quantum Chemical Characterization of Transition States and Intermediates

Computational chemistry has provided significant insights into the reaction mechanisms of this compound with atmospheric oxidants, particularly for the OH radical reaction. nih.govwhiterose.ac.uk High-level quantum chemistry calculations combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation (ME) modeling have been used to explore the potential energy surface of the reaction. nih.govwhiterose.ac.uk

These studies confirm that the reaction is initiated by a barrierless addition of the OH radical to the furan ring, forming a pre-reaction complex. nih.gov This complex then proceeds to form a chemically activated adduct radical. The calculations detail the transition states for the subsequent reactions of this adduct. The main competition is between collisional stabilization of the adduct and its isomerization via ring-opening. nih.govwhiterose.ac.uk

For this compound, RRKM-ME calculations predict that the formation of the ring-opened product, 3-methyl-4-oxo-2-pentenal, has a molar yield of approximately 7% at 298 K and 760 Torr. nih.govwhiterose.ac.uk This theoretical yield is in excellent agreement with the experimentally measured value of 8 ± 2%. acs.orgresearchgate.net The calculations also suggest that a significant fraction of the reaction proceeds via the stabilization of the OH-adduct, which can then react further with O₂ to form ring-retaining products like hydroxy-furanones. nih.govwhiterose.ac.uk

Theoretical Modeling of Reaction Pathways and Energy Profiles

Theoretical studies, particularly those employing quantum chemistry, have been instrumental in elucidating the complex reaction pathways of this compound. A systematic study on the atmospheric oxidation of furan and its methyl-substituted derivatives, including this compound (2,3-DMF), initiated by hydroxyl (OH) radicals, has provided significant insights. acs.orgresearchgate.net

The reaction primarily begins with the addition of the OH radical to the carbon atoms of the furan ring, particularly at the C2 and C5 positions. This initial addition leads to the formation of a highly chemically activated adduct radical. researchgate.net This adduct can then either be stabilized through collisions or undergo prompt isomerization by breaking a C-O bond in the ring, leading to ring-opening products. researchgate.net

For 2,3-DMF, the presence of methyl groups influences the reaction pathways and their corresponding energy profiles. Theoretical calculations suggest that the subsequent reactions of the stabilized ring-retaining radicals with molecular oxygen (O₂) can lead to the formation of 5-hydroxy-2-furanone compounds and other complex molecules containing epoxide, ester, and carbonyl functional groups. researchgate.net Conversely, the ring-opened radicals react with O₂ to form unsaturated 1,4-dicarbonyl compounds. researchgate.net

Application of Kinetic Modeling and RRKM Theory

To quantify the outcomes of the complex reaction pathways of this compound, kinetic modeling and statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. These models are essential for predicting reaction rates and product yields under various conditions, such as those found in the atmosphere or within a combustion engine.

In the context of atmospheric oxidation by OH radicals, RRKM-Master Equation (ME) calculations have been performed to predict the fate of the initially formed chemically activated adducts. acs.orgresearchgate.net These calculations estimate the molar yields of the resulting dicarbonyl compounds. For 2,3-DMF, the predicted molar yield of the corresponding dicarbonyl product at 298 K and 760 Torr is notably low, at 0.07. acs.orgresearchgate.net This is significantly lower than for furan (0.73) and other methylated furans like 2-methylfuran (B129897) (0.43) and 2,5-dimethylfuran (0.28), indicating that the ring-opening pathway is less favorable for 2,3-DMF under these conditions. acs.orgresearchgate.net These theoretical predictions have been found to be in reasonable agreement with experimental measurements. acs.orgresearchgate.net

While detailed kinetic models have been developed for the combustion of other isomers like 2,5-dimethylfuran, highlighting the importance of H-abstraction and ipso-addition reactions, specific and comprehensive combustion models for this compound are less common in the literature. nih.gov However, the methodologies used, such as master equation/RRKM modeling, are directly applicable to understanding its high-temperature chemistry. nih.gov

Fundamental Reactivity Studies

The fundamental reactivity of this compound has been explored through various classical organic reactions, which shed light on its electronic properties and potential for synthetic applications.

Diels-Alder Reactions and Other Cycloaddition Pathways (based on singlet oxygen scavenger activity)

Furan and its derivatives are known to act as dienes in Diels-Alder reactions. Their reaction with singlet oxygen (¹O₂) is a classic example of a [4+2] cycloaddition and is indicative of their ability to scavenge this reactive oxygen species. This reaction proceeds through the formation of an unstable endoperoxide intermediate. nih.gov

Studies on the aqueous reactivity of various furans with singlet oxygen have shown that electron-donating substituents, such as methyl groups, activate the furan ring for this reaction. ontosight.ai In a comparative study, this compound was found to react rapidly with singlet oxygen. However, its reactivity is slightly lower than that of 2,5-dimethylfuran, with the second-order rate constant for 2,5-dimethylfuran being 1.3 times higher than that of this compound. ontosight.ai This highlights that the position of the substituents on the furan ring also plays a role in influencing the rate of reactivity towards singlet oxygen. ontosight.ai The high reactivity of furan derivatives towards ¹O₂, with rate constants typically in the range of 10⁷–10⁸ M⁻¹ s⁻¹, has led to their use as chemical probes for detecting singlet oxygen in various media. acs.org

Investigations into Electrophilic and Nucleophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The heteroatom activates the ring towards electrophilic attack, and reactions generally require mild conditions. rsc.org For substituted furans, the position of the incoming electrophile is directed by the existing substituents.

Electrophilic Aromatic Substitution : While specific studies on the nitration or sulfonation of this compound are not widely documented, the Vilsmeier-Haack reaction is a typical electrophilic formylation reaction for electron-rich heterocycles. jk-sci.comtcichemicals.com The general reactivity trend for five-membered heterocycles in this reaction is pyrrole (B145914) > furan > thiophene. jk-sci.com Friedel-Crafts reactions, such as alkylation and acylation, are also common for furans. For instance, the alkylation of a furan ring with methyl groups can be achieved via Friedel-Crafts alkylation, although steric hindrance can be a factor. vulcanchem.com

Nucleophilic Aromatic Substitution : Nucleophilic aromatic substitution (SₙAr) is generally not favored for electron-rich aromatic systems like furan unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound. Therefore, investigations into nucleophilic aromatic substitution on this compound are scarce as the molecule is more prone to react with electrophiles.

Advanced Analytical Methodologies in 2,3 Dimethylfuran Research

Chromatographic-Spectrometric Techniques for Analysis

The combination of chromatography for separation and spectrometry for detection provides a powerful tool for the analysis of 2,3-Dimethylfuran (B88355). These hyphenated techniques offer the high resolution and sensitivity required for detailed research.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Isomer Separation and Detection

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a cornerstone technique for the analysis of volatile organic compounds like this compound. Its high separation efficiency and specific detection capabilities are essential for distinguishing between furan (B31954) isomers, which often co-exist in samples.

Recent studies have demonstrated the successful application of GC-MS/MS for the simultaneous analysis of furan and its derivatives, including this compound. mdpi.comnih.gov A key challenge in furan analysis is the chromatographic separation of isomers such as 2-methylfuran (B129897) and 3-methylfuran (B129892), as well as this compound and 2,5-dimethylfuran (B142691). mdpi.com The development of optimized GC methods, utilizing specific capillary columns like the HP-5MS, has enabled the baseline separation of these isomers within a short analysis time. mdpi.comresearchgate.net For instance, a method was developed that could separate furan and ten of its derivatives in under 9.5 minutes. mdpi.comnih.gov This method proved effective in resolving this compound from its isomer, 2,5-Dimethylfuran. mdpi.comnih.govresearchgate.net

The use of multiple reaction monitoring (MRM) mode in GC-MS/MS enhances the selectivity and sensitivity of detection, allowing for accurate quantification even at trace levels. mdpi.comnih.gov Method validation in various food matrices has shown good recovery rates (76–117%) and low limits of quantitation (0.003–0.675 ng/g), confirming the reliability of these methods for routine analysis. nih.gov The successful separation of isomers like 2-ethylfuran (B109080) and 2,5-dimethylfuran has also been reported using specific columns, highlighting the importance of column selection in achieving desired chromatographic resolution. researchgate.netnih.gov

Table 1: GC-MS/MS Method Parameters for Furan Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS | mdpi.comresearchgate.net |

| Separation Time | < 9.5 minutes | mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |

| Recovery | 76-117% | nih.gov |

| Limit of Quantitation (LOQ) | 0.003–0.675 ng/g | nih.gov |

Atmospheric Pressure Ionization Mass Spectrometry (API-MS/MS) in Gas-Phase Analysis

Atmospheric pressure ionization mass spectrometry (API-MS) is a soft ionization technique that is particularly useful for the analysis of thermally stable compounds with low to medium molecular weight. wikipedia.org It is widely applied in environmental monitoring and pharmaceutical analysis due to its sensitivity and selectivity. ontosight.ai In the context of this compound research, API-MS/MS has been instrumental in studying its gas-phase reactions, particularly with atmospheric oxidants like the hydroxyl (OH) radical. acs.orgresearchgate.net

Direct air sampling API-MS/MS allows for real-time investigation of reaction products without extensive sample preparation. acs.orgresearchgate.net This technique has been used to identify and quantify the products formed from the reaction of this compound with OH radicals in the presence of nitrogen oxides (NO). acs.org The primary product observed from this reaction is CH₃C(O)C(CH₃)=CHCHO, with a measured molar formation yield of 8 ± 2%. acs.orglookchem.com This demonstrates the utility of API-MS/MS in elucidating reaction mechanisms and quantifying product yields in complex gas-phase chemical systems. The ionization process in API can be achieved through methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with APCI being more suitable for less polar and volatile compounds. wikipedia.orgontosight.ai

Synchrotron Photoionization Mass Spectrometry in Reaction Dynamics Studies

Synchrotron photoionization mass spectrometry is a powerful technique for investigating the intricate details of chemical reaction dynamics. It utilizes tunable vacuum ultraviolet (VUV) light from a synchrotron source to ionize molecules, allowing for isomer-specific detection and the elucidation of complex reaction mechanisms. rsc.orgusfca.edu This method has been employed to study the oxidation reactions of furan derivatives, including this compound, which are relevant to biofuel combustion and atmospheric chemistry. usfca.eduusfca.eduunivaq.it

In studies of the reaction of this compound with ground-state atomic oxygen (O(³P)), synchrotron photoionization mass spectrometry has been used to identify primary reaction products and their branching ratios. usfca.edu The experiments are typically performed at a synchrotron facility, such as the Advanced Light Source (ALS) at Lawrence Berkeley National Laboratory, coupled with a time-of-flight mass spectrometer. usfca.edumdpi.com The high energy resolution of the synchrotron radiation allows for the measurement of photoionization spectra, which can be compared with theoretical calculations to confirm the identity of reaction intermediates and products. rsc.org This approach provides valuable data for developing and refining kinetic models of combustion and atmospheric processes. rsc.orgusfca.edu

Chemical Derivatization in Analytical Chemistry

Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte to improve its analytical properties. researchgate.net For gas chromatography, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. encyclopedia.pubmdpi.commdpi.com For liquid chromatography, it aims to enhance the detector response. encyclopedia.pubmdpi.com

Development of Derivatization Reagents for Improved Volatility and Detection

The development of new derivatization reagents is an active area of research aimed at enhancing the sensitivity and selectivity of analytical methods. researchgate.net For compounds containing functional groups like hydroxyl, carboxyl, or amino groups, derivatization is often necessary to make them amenable to GC analysis. mdpi.comlibretexts.org Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby reducing polarity and increasing volatility. mdpi.com

In the context of furan analysis, derivatization can be crucial for detecting specific reaction products. For example, in the study of OH radical-initiated reactions of furans, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is used as a derivatizing agent for carbonyl-containing products. acs.orgresearchgate.net This reagent reacts with carbonyls to form oximes, which are more volatile and can be readily analyzed by GC. acs.orgresearchgate.net The use of fluorinated reagents like PFBHA can also enhance the response of electron capture detectors (ECD). libretexts.org Another common reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), is used to derivatize aldehydes and ketones to form hydrazones, which can be analyzed by HPLC-UV. acs.org

Research on the Influence of Environmental Factors on Derivatization Yield

The efficiency of a derivatization reaction can be influenced by various environmental factors, including temperature, pH, solvent, and the presence of catalysts. scirp.orgnih.gov Optimizing these conditions is critical to ensure a high and reproducible derivatization yield, which is essential for accurate quantification.

For instance, the incubation temperature during headspace analysis of furan in food can significantly affect its formation, with higher temperatures leading to increased levels. chromatographyonline.com In derivatization reactions for HPLC, the choice of solvent can impact the fluorescence response of the derivatives. nih.gov Microwave-assisted derivatization has been shown to shorten reaction times and increase yields compared to conventional heating methods. nih.gov The stability of the resulting derivatives is also a key consideration, as some derivatives can be susceptible to hydrolysis. jfda-online.com Therefore, a thorough investigation of the influence of environmental factors is necessary to develop robust and reliable analytical methods based on chemical derivatization.

Applied Research Perspectives and Emerging Directions

Role in Advanced Biofuel and Energy Research

As the global focus shifts towards renewable energy sources, furan (B31954) derivatives, or "furans," are being investigated as promising next-generation biofuels. While much of the research has centered on its isomer, 2,5-dimethylfuran (B142691), the distinct properties of 2,3-Dimethylfuran (B88355) are also positioning it as a candidate for energy applications.

Understanding the combustion behavior of a potential fuel at a fundamental level is critical for its development. Chemical kinetic modeling provides a detailed, molecular-level description of the reaction pathways that occur during combustion. For this compound, this research involves studying its gas-phase reactions with key oxidants present in combustion environments, such as the hydroxyl radical (OH) and ground-state atomic oxygen (O(³P)). usfca.edu

Experimental studies have determined the rate constants for these crucial initial reactions. The data gathered from such experiments are essential for building and validating detailed kinetic models that can simulate the combustion process under various conditions. nih.govsemanticscholar.org These models are instrumental in predicting combustion properties like ignition delay, flame speed, and the formation of pollutants, guiding the design of more efficient and cleaner combustion systems. usfca.edu Research has identified unsaturated 1,4-dicarbonyls, specifically CH3C(O)C(CH3)═CHCHO, as a product of the OH radical-initiated reaction, providing insight into the compound's atmospheric and combustion chemistry. nih.govresearchgate.net

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH Radical | (12.6 ± 0.4) × 10⁻¹¹ | nih.gov |

While comprehensive data from direct testing in internal combustion engines is more widely available for its isomer, 2,5-dimethylfuran, the foundational kinetic studies on this compound are a prerequisite for predicting its performance. birmingham.ac.uk The insights gained from kinetic modeling are the first step in evaluating its potential as a standalone biofuel or as a blend component for gasoline. This modeling helps to estimate key performance indicators such as octane (B31449) number and energy density, which are critical for engine applications. The field represents an emerging area of inquiry, with future experimental work in spark-ignition (SI) and compression-ignition (CI) engines needed to fully characterize its combustion and emission profiles and validate the predictions from kinetic models.

The viability of this compound as a biofuel is intrinsically linked to its sustainable production from non-food biomass. researchgate.net Research is focused on catalytic pathways that can convert biomass-derived carbohydrates into furanic compounds. While the conversion of hexose (B10828440) sugars (like fructose (B13574) and glucose) to 2,5-dimethylfuran via a 5-hydroxymethylfurfural (B1680220) (HMF) intermediate is a well-documented route, pathways to this compound involve different precursors and chemical strategies. acs.orgnih.gov

One researched method for synthesizing this compound is the palladium-catalyzed cycloisomerization of (Z)-enynols ((Z)-3-methylpent-2-en-4-yn-1-ol). sigmaaldrich.com The key to making this pathway sustainable is the ability to derive the enynol precursor from biomass. Lignocellulosic biomass can be broken down into a variety of smaller platform molecules, and ongoing research aims to develop catalytic processes to convert these platforms into the specific precursors required for this compound synthesis. Other reported, non-biomass synthetic routes, such as the reaction of acetone (B3395972) with formaldehyde (B43269), could also be adapted for sustainability, as both acetone and formaldehyde are chemicals that can be produced from renewable feedstocks.

This compound as a Building Block in Complex Chemical Synthesis

Beyond its potential in the energy sector, the unique chemical structure of this compound makes it a valuable building block for synthesizing complex, high-value molecules. Its furan ring can participate in a variety of chemical transformations, allowing chemists to construct intricate molecular architectures.

In the synthesis of fine chemicals, this compound is primarily utilized for its ability to act as a diene in the Diels-Alder reaction. youtube.comresearchgate.net This powerful cycloaddition reaction allows for the efficient construction of bicyclic systems with a high degree of stereochemical control. A notable example is the use of this compound in the synthesis of 2,9-dioxabicyclo[3.3.1]nonanes. sigmaaldrich.com This reaction creates a complex and rigid molecular scaffold that can be further elaborated into other valuable chemical products. The reactivity of the furan ring, influenced by the two electron-donating methyl groups, makes it a versatile component for creating diverse molecular structures applicable in materials science and specialty chemicals.

The molecular scaffolds produced from this compound are of significant interest in the pharmaceutical industry. nih.gov The bicyclic structures formed through its Diels-Alder reactions can serve as core components of biologically active molecules. For instance, the 2,9-dioxabicyclo[3.3.1]nonane skeleton synthesized from this compound has been identified as a model structure for the bicyclic ketal portion of tirandamycin. sigmaaldrich.com

The tirandamycins are a family of natural products that exhibit potent antibiotic activity. nih.govnih.gov By providing an efficient route to this core structure, this compound serves as a valuable starting material for the synthesis of tirandamycin analogues and other complex pharmaceutical intermediates. This enables researchers to explore new derivatives for drug discovery and development, highlighting the compound's potential to contribute to the creation of novel therapeutics.

Studies on its Potential in Agrochemical and Specialty Solvent Development

Currently, dedicated research on the direct application of this compound in agrochemical formulations or as a specialty solvent is limited in publicly available literature. Much of the focus in the furan family has been on its isomer, 2,5-dimethylfuran (DMF), as a potential biofuel. acs.orgusfca.eduresearchgate.net However, the chemical properties of this compound suggest potential utility. It is recognized as a useful chemical compound for a variety of research applications and can be employed in the synthesis of more complex molecules, such as 2,9-dioxabicyclo[3.3.1]nonane. chemicalbook.comgeorganics.sk

The broader class of N,N-Dimethylformamide (not to be confused with dimethylfuran) is widely used as a polar aprotic solvent in the pesticide industry for the formulation of active ingredients and intermediates. echemi.comnih.gov This established use of a similarly named but structurally different solvent in the agrochemical sector could suggest a potential, yet unexplored, avenue for this compound, contingent on its solvency characteristics, stability, and interaction with active agrochemical compounds. Its potential as a specialty solvent is plausible, but further research is required to characterize its performance and viability in specific industrial applications.

Environmental Fate and Atmospheric Impact Studies

The atmospheric journey of this compound is a significant aspect of its environmental profile. Like other volatile organic compounds (VOCs) emitted from sources such as biomass burning, it undergoes chemical transformations in the atmosphere that influence air quality. copernicus.org

The primary removal mechanism for this compound from the atmosphere involves reactions with key oxidants. The dominant degradation pathways are initiated by hydroxyl radicals (OH) during the daytime and nitrate (B79036) radicals (NO₃) at night. copernicus.orgresearchgate.net

The reaction with OH radicals is particularly rapid. Laboratory studies using relative rate methods have determined the rate constant for this reaction, highlighting its significance as an atmospheric sink. nih.gov Similarly, the gas-phase reaction with NO₃ radicals is a major removal process during nighttime hours. copernicus.orgresearchgate.net The high reactivity of methylated furans with these radicals results in relatively short atmospheric lifetimes. acs.org

Atmospheric Reaction Rate Constants for this compound

| Atmospheric Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K |

|---|---|

| Hydroxyl Radical (OH) | (12.6 ± 0.4) × 10⁻¹¹ chemicalbook.comnih.gov |

| Nitrate Radical (NO₃) | (5.83 ± 0.46) × 10⁻¹¹ chemicalbook.com |

The degradation process is complex, involving the addition of the radical to the furan ring, followed by ring-opening. copernicus.org In the presence of nitric oxide (NO), the reaction of this compound with OH radicals leads to the formation of specific ring-opening products. One of the key identified products is the unsaturated 1,4-dicarbonyl, CH₃C(O)C(CH₃)=CHCHO. nih.gov However, the molar formation yield of this specific dicarbonyl is relatively low compared to those from less substituted furans, measured at 8 ± 2%. nih.govresearchgate.net This suggests that other degradation pathways and products are also significant for this compound.

The atmospheric oxidation of furan compounds, including this compound, is a known pathway to the formation of secondary organic aerosols (SOA). researchgate.netcopernicus.org SOAs are microscopic particles that can impact air quality and climate. The oxidation products of this compound, such as dicarbonyls and other oxygenated compounds, have lower volatility than the parent compound and can partition into the particle phase, contributing to SOA mass. nih.govresearchgate.net

While specific SOA yield data for this compound is not extensively detailed, studies on similar compounds like 3-methylfuran (B129892) and 2,5-dimethylfuran provide valuable insights. For instance, the reaction of 3-methylfuran with NO₃ radicals has been shown to produce SOA with yields ranging from 1.6% to 2.4%. researchgate.netresearchgate.netresearchwithrutgers.com Research on a range of furans indicates that their oxidation contributes to SOA formation, though the yields (3-12%) are generally lower than those from polycyclic aromatic hydrocarbons (PAHs). copernicus.orgcopernicus.org The oxidation of furans can also lead to the formation of other pollutants, such as ozone, in biomass burning plumes. researchwithrutgers.com

Future Research Avenues and Methodological Advancements

The current body of research on this compound highlights several areas ripe for future investigation. A significant gap exists in understanding its potential in applied chemistry.

Agrochemical and Solvent Applications: There is a clear need for foundational research into the utility of this compound as a specialty solvent or as a component in agrochemical formulations. Studies should focus on its solvency power for various solutes, stability, and compatibility with common active ingredients.

SOA Yield and Composition: While it is established that furan oxidation forms SOA, precise, quantitative studies on the SOA yield specifically from this compound under various atmospheric conditions (e.g., different NOx levels, humidity) are needed. copernicus.org Detailed chemical characterization of the aerosol formed would help in accurately modeling its atmospheric and climate impacts.

Complete Product Identification: The measured yield of the primary dicarbonyl product from the OH-initiated oxidation of this compound is low, indicating that a significant portion of the reaction products remains unidentified. nih.govresearchgate.net Future studies should aim to elucidate the complete degradation mechanism and identify all major reaction products to create a comprehensive atmospheric chemistry profile.

Methodological Advancements: Continued development of advanced analytical techniques is crucial. Methods like High-Performance Liquid Chromatography (HPLC) and various mass spectrometry techniques are vital for identifying and quantifying furan derivatives and their atmospheric degradation products at trace levels. techenomics.netresearchgate.netshimadzu.com Further refinement of these methods will enable more accurate measurements and a deeper understanding of the compound's behavior.

常见问题

Q. How are the OH and NO₃ radical reaction rate constants of 2,3-dimethylfuran experimentally determined?

The reaction rate constants () for this compound with OH and NO₃ radicals are measured using the relative rate method . This involves comparing the decay of this compound against a reference compound with a known rate constant under controlled gas-phase conditions. For example, the OH radical reaction rate constant is reported as , while the NO₃ radical reaction rate constant is .

Key Experimental Parameters :

- Use of excess NO to ensure pseudo-first-order kinetics.

- Detection via mass spectrometry or FTIR for real-time monitoring.

- Temperature and pressure standardization (e.g., 298 K, 1 atm).

Q. What synthetic routes are available for this compound in laboratory settings?

this compound can be synthesized via cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol under catalytic conditions. Alternative methods include:

- Palladium-catalyzed cycloisomerization using green solvents (e.g., glycerol/water mixtures) to improve sustainability .

- Carbene complex catalysis , where water-soluble carbene ligands enhance reaction efficiency .

Critical Considerations :

- Solvent choice impacts reaction yield and environmental footprint.

- Catalyst loading (e.g., 1–5 mol% Pd) and reaction time optimization.

Q. What analytical techniques are used to quantify this compound and its reaction products?

Common methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile product identification (e.g., acrolein, a major OH-initiated oxidation product) .

- API-MS/MS (Atmospheric Pressure Ionization Tandem Mass Spectrometry) for real-time monitoring of gas-phase intermediates .

- NMR Spectroscopy to resolve structural ambiguities in synthesized derivatives (e.g., dihydrofuran intermediates) .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in this compound functionalization?

Q. Why do discrepancies exist in reported rate constants for this compound oxidation across studies?

Variations in values arise from differences in:

- Temperature ranges : Low-temperature studies (e.g., rapid compression machine experiments) vs. high-temperature shock tube data .

- Detection limits : API-MS/MS vs. FTIR sensitivity to trace intermediates .

- Radical sources : Photolytic vs. discharge methods for OH radical generation .

Table 1 : Comparison of OH Radical Rate Constants ()

| Study | () | Conditions |

|---|---|---|

| Relative Rate Method | 298 K, 1 atm | |

| API-MS/MS | 300–500 K |

Q. What mechanistic insights explain acrolein formation during this compound oxidation?

OH radical-initiated oxidation of this compound proceeds via H-abstraction at the methyl groups, forming resonance-stabilized radicals. Subsequent β-scission and NO-assisted pathways yield acrolein (CH₂CHCHO) as a key product. The ratio of this compound to acrolein correlates linearly with , as shown in kinetic models () .

Experimental Design Tips :

- Use excess NO to stabilize peroxy radicals (ROO·) and suppress competing pathways.

- Monitor acrolein yield via GC-MS with carbonyl-specific detectors.

Q. How can computational models improve catalytic synthesis of this compound derivatives?

DFT-guided catalyst design optimizes ligand steric bulk and electronic properties. For example, N-phosphorylated iminophosphorane-phosphine ligands enhance Pd(II) catalyst stability and turnover frequency in cycloisomerization reactions .

Key Outputs :

- Activation energy profiles for rate-determining steps.

- Prediction of regioselectivity in multi-substituted furans.

Safety and Handling Methodologies

Q. What are the best practices for handling this compound in laboratory environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。